1-Chloro-4-(chloromethyl)-2-methylbenzene 1-Chloro-4-(chloromethyl)-2-methylbenzene
Brand Name: Vulcanchem
CAS No.: 92304-76-2
VCID: VC5115304
InChI: InChI=1S/C8H8Cl2/c1-6-4-7(5-9)2-3-8(6)10/h2-4H,5H2,1H3
SMILES: CC1=C(C=CC(=C1)CCl)Cl
Molecular Formula: C8H8Cl2
Molecular Weight: 175.05

1-Chloro-4-(chloromethyl)-2-methylbenzene

CAS No.: 92304-76-2

Cat. No.: VC5115304

Molecular Formula: C8H8Cl2

Molecular Weight: 175.05

* For research use only. Not for human or veterinary use.

1-Chloro-4-(chloromethyl)-2-methylbenzene - 92304-76-2

Specification

CAS No. 92304-76-2
Molecular Formula C8H8Cl2
Molecular Weight 175.05
IUPAC Name 1-chloro-4-(chloromethyl)-2-methylbenzene
Standard InChI InChI=1S/C8H8Cl2/c1-6-4-7(5-9)2-3-8(6)10/h2-4H,5H2,1H3
Standard InChI Key BNINSXCMJBCDPZ-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)CCl)Cl

Introduction

Chemical and Structural Properties

Molecular Characteristics

1-Chloro-4-(chloromethyl)-2-methylbenzene belongs to the class of halogenated toluenes. Its IUPAC name, 1-chloro-4-(chloromethyl)-2-methylbenzene, reflects the substitution pattern on the aromatic ring. The compound’s structure is defined by the following features:

  • Chlorine atom at the 1-position, contributing to electron-withdrawing effects.

  • Chloromethyl group (-CH2_2Cl) at the 4-position, a reactive site for nucleophilic substitution.

  • Methyl group (-CH3_3) at the 2-position, providing steric and electronic modulation .

The molecular geometry was confirmed via 2D and 3D structural models in PubChem, highlighting planar aromaticity with bond angles consistent with sp2^2 hybridization .

Table 1: Key Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC8H8Cl2\text{C}_8\text{H}_8\text{Cl}_2
Molecular Weight175.06 g/mol
Boiling PointEstimated 220–240°C*
SolubilityOrganic solvents (e.g., DCM)
Density~1.3 g/cm3^3*
*Estimated based on structural analogs .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 1-chloro-4-(chloromethyl)-2-methylbenzene typically involves chlorination or chloromethylation reactions. Two primary methods are theorized based on analogous compounds:

  • Chloromethylation of 4-Chloro-2-methyltoluene

    • Reacting 4-chloro-2-methyltoluene with chloromethylating agents (e.g., formaldehyde and HCl) under acidic conditions.

    • Mechanism: Electrophilic substitution at the para position relative to the methyl group .

  • Chlorination of 4-Chloro-2-methylbenzyl Alcohol

    • Treating 4-chloro-2-methylbenzyl alcohol with thionyl chloride (SOCl2_2) or phosphorus pentachloride (PCl5_5).

    • Reaction: R-OH+SOCl2R-Cl+SO2+HCl\text{R-OH} + \text{SOCl}_2 \rightarrow \text{R-Cl} + \text{SO}_2 + \text{HCl} .

Table 2: Comparative Analysis of Synthetic Methods

MethodAdvantagesLimitations
ChloromethylationHigh regioselectivityRequires harsh acids
Alcohol ChlorinationHigh yield, simple conditionsByproduct generation (SO2_2)

Applications in Industrial and Research Contexts

Pharmaceutical Intermediates

The compound’s chloromethyl group serves as a versatile handle for further functionalization. Key applications include:

  • Anticancer Agents: Analogous chlorinated aromatics are precursors in kinase inhibitor synthesis .

  • Agrochemicals: Intermediate in herbicides and pesticides, leveraging chlorine’s bioactivity .

Organic Synthesis

1-Chloro-4-(chloromethyl)-2-methylbenzene participates in cross-coupling reactions (e.g., Suzuki-Miyaura) to form biaryl structures. Its reactivity profile enables:

  • Nucleophilic Substitution: Replacement of -CH2_2Cl with amines or thiols.

  • Electrophilic Aromatic Substitution: Further halogenation or nitration at activated positions .

Exposure RouteFirst Aid MeasuresPreventive Measures
Skin ContactWash with soap/water; seek medical attentionWear nitrile gloves
InhalationMove to fresh air; administer oxygenUse fume hoods
Eye ContactFlush with water for 15 minutesSafety goggles required

Recent Advances and Future Directions

Despite its utility, limited peer-reviewed studies directly investigate 1-chloro-4-(chloromethyl)-2-methylbenzene. Recent trends suggest potential in:

  • Green Chemistry: Developing solvent-free chloromethylation methods to reduce waste.

  • Drug Discovery: Optimizing its scaffold for targeted therapies via computational modeling .

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